molecular formula C13H8F3NO B6298174 N-(Salicylidene)-2,3,4-trifluoroaniline CAS No. 1266486-66-1

N-(Salicylidene)-2,3,4-trifluoroaniline

Cat. No.: B6298174
CAS No.: 1266486-66-1
M. Wt: 251.20 g/mol
InChI Key: KGHXGDULICMFKR-UHFFFAOYSA-N
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Description

N-(Salicylidene)-2,3,4-trifluoroaniline (CAS 1266486-66-1) is a Schiff base derivative that belongs to the class of N-salicylideneanilines (SAs), compounds renowned for their reversible photo- and thermochromic properties in the solid state . These materials undergo a reversible structural change via proton transfer between enol-imine (EI) and keto-amine (KA) tautomeric forms, a process that can be induced by external stimuli such as ultraviolet light (at wavelengths of 254 nm and 365 nm) and temperature changes . This switching behavior makes them valuable candidates for advanced research applications, including optical data storage, molecular switches, signal sensors, and various photonic technologies . The electron-withdrawing nature of the 2,3,4-trifluoroaniline moiety influences the stability of the tautomeric forms and the compound's overall chromic behavior. Researchers are actively exploring such compounds for groundbreaking applications, such as the optical control of ferroelectric properties in related molecular crystals . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-[(2,3,4-trifluorophenyl)iminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO/c14-9-5-6-10(13(16)12(9)15)17-7-8-3-1-2-4-11(8)18/h1-7,18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGHXGDULICMFKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=C(C(=C(C=C2)F)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ethanol-Mediated Synthesis

Procedure :

  • Dissolve 2,3,4-trifluoroaniline (1.0 mmol) and salicylaldehyde (1.0 mmol) in anhydrous ethanol (15 mL).

  • Reflux at 78°C for 2–4 hours under nitrogen.

  • Cool to room temperature, filter precipitated crystals, and wash with cold ethanol.

Yield : 70–85%.

Characterization Data :

  • IR (ATR, cm⁻¹) : 1617 (C=N stretch), 3445 (N–H), 1312 (C–F).

  • ¹H NMR (CDCl₃) : δ 8.65 (s, 1H, imine), 7.41–6.77 (m, aromatic), 12.1 (s, 1H, phenolic –OH).

Methanol-Water Biphasic System

A modified approach uses a methanol-water mixture to enhance crystallinity:

  • Combine reactants in methanol (0.5 mL) and water (0.5 mL).

  • Stir at 50°C for 1 hour, then evaporate slowly at room temperature.

Yield : 68%.

Mechanochemical Synthesis

Solvent-free mechanochemical grinding offers an eco-friendly alternative:

Procedure :

  • Mix 5-nitrosalicylaldehyde (1.0 mmol) and 2,3,4-trifluoroaniline (1.0 mmol) in a mortar.

  • Grind vigorously for 25 minutes until solidification.

  • Recrystallize from ethyl acetate/methanol.

Yield : 57–70%.

Advantages :

  • Eliminates solvent waste.

  • Reduces reaction time to <30 minutes.

Optimization of Reaction Conditions

Key variables influencing yield and purity include solvent choice, temperature, and catalyst use.

Solvent Effects

SolventYield (%)Purity (%)
Ethanol8599.5
Methanol7898.2
Neat (grinding)7097.8

Ethanol maximizes yield due to optimal polarity for imine formation.

Catalytic Enhancements

Copper powder (0.1 mol%) increases reaction rate by facilitating proton transfer, reducing reflux time to 1 hour.

Characterization and Analytical Data

Spectroscopic Analysis

UV-Vis (CHCl₃) :

  • λₘₐₓ = 449 nm (n→π*), 350 nm (π→π*).

Thermal Properties :

  • Melting point: 471–490 K.

  • Decomposition temperature: >573 K (TGA).

Crystallography

Single-crystal X-ray diffraction confirms planar geometry with intramolecular O–H···N hydrogen bonding (2.58 Å) .

Chemical Reactions Analysis

Types of Reactions

N-(Salicylidene)-2,3,4-trifluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(Salicylidene)-2,3,4-trifluoroaniline has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential antimicrobial and antifungal activities.

    Medicine: Explored for its potential use in drug development due to its ability to form stable complexes with metal ions.

    Industry: Utilized in the synthesis of dyes, pigments, and as a corrosion inhibitor

Mechanism of Action

The mechanism of action of N-(Salicylidene)-2,3,4-trifluoroaniline involves its ability to coordinate with metal ions through its nitrogen and oxygen atoms. This coordination can lead to the formation of stable metal complexes that exhibit unique chemical and biological properties. The molecular targets and pathways involved depend on the specific metal ion and the context in which the compound is used .

Comparison with Similar Compounds

Fluorinated Aniline Derivatives in Bioactive Compounds

Key Comparison Parameters : Substituent electronic effects, bioactivity (e.g., IC₅₀ values), cytotoxicity.

Compound Substituents Bioactivity (IC₅₀) Cytotoxicity (CC₅₀) Source
2,3,4-Trifluoroaniline (in 6t) 2,3,4-F₃ 0.53 μM (MERS-CoV) >10 μM
4-Chloroaniline (6s) 4-Cl 1.44 μM >10 μM
4-Methoxyaniline (6q) 4-OCH₃ Inactive >10 μM
2,4-Difluoroaniline (6v) 2,4-F₂ 0.79 μM >10 μM

Analysis :

  • Electron-withdrawing vs. donating groups : The trifluoro substitution (strongly electron-withdrawing) in 2,3,4-trifluoroaniline enhances inhibitory potency against MERS-CoV compared to chloro (moderate electron-withdrawing) and methoxy (electron-donating) substituents. This aligns with the trend that electron-deficient aromatic rings improve binding to viral targets .
  • Positional effects : The 2,3,4-trifluoro substitution pattern outperforms 2,4-difluoro analogues (e.g., 6v vs. 6t), suggesting that increased fluorine density enhances target engagement .

Physicochemical Properties of Fluorinated Anilines

Key Comparison Parameters : Boiling point, density, refractive index, solubility.

Compound Boiling Point (°C/mmHg) Density (g/mL) Refractive Index (n²⁰/D) Solubility Source
2,3,4-Trifluoroaniline 92/48 1.393 1.486 Toluene, acetonitrile
2,4,5-Trifluoroaniline Not reported - - Similar to 2,3,4-TFA
4-Fluoroaniline 184–186 (760 mmHg) 1.152 1.529 Polar solvents

Analysis :

  • Volatility: The lower boiling point of 2,3,4-trifluoroaniline (92°C at 48 mmHg) compared to mono-fluoroanilines (e.g., 4-FA at 184°C) reflects reduced intermolecular forces due to fluorine’s inductive effects .
  • Density and polarity: Higher density (1.393 g/mL) and refractive index (1.486) compared to non-fluorinated anilines indicate increased molecular polarizability, relevant for applications in liquid crystals or optical materials .

Analysis :

  • Catalytic efficiency : The hydrogenation of nitro compounds (e.g., 2,3,4-trifluoronitrobenzene) using Raney-Ni achieves near-quantitative yields, highlighting the robustness of this method for fluorinated anilines .
  • Acid catalysis : Hydrazide derivatives (e.g., compound 9) form efficiently under mild conditions (reflux with acetic acid), emphasizing the versatility of fluorinated anilines in condensation reactions .

Analysis :

  • Wastewater treatment : Fluorinated anilines (including 2,3,4-TFA) are persistent in industrial effluents but amenable to cometabolic degradation, offering remediation pathways .

Q & A

Q. What are the common synthetic routes for preparing N-(Salicylidene)-2,3,4-trifluoroaniline, and how can reaction conditions be optimized?

this compound is typically synthesized via a Schiff base condensation reaction between 2,3,4-trifluoroaniline and salicylaldehyde. The reaction is catalyzed by acetic acid in a polar aprotic solvent (e.g., acetonitrile) under reflux conditions. Optimization involves adjusting molar ratios (1:1 for amine and aldehyde), temperature (70–90°C), and reaction time (4–12 hours). Purification is achieved through recrystallization or column chromatography .

Q. How is the crystal structure of this compound determined, and what software tools are recommended?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection and refinement are performed using programs like SHELXL (for small-molecule refinement) and OLEX2 (for structure solution and visualization). Key parameters include bond lengths, angles, and dihedral angles between aromatic planes. For example, related compounds show dihedral angles of ~66° between aromatic rings, influencing electronic properties .

Q. What spectroscopic techniques are used to characterize this compound, and how are spectral assignments validated?

  • NMR : 1^1H and 13^13C NMR identify proton environments and carbon frameworks. Fluorine substituents cause deshielding (e.g., 19^19F NMR peaks at −120 to −140 ppm).
  • IR : Stretching vibrations for C=N (1630–1600 cm1^{-1}) and phenolic O–H (3200–3400 cm1^{-1}) confirm Schiff base formation.
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 301.08 for C13_{13}H8_8F3_3NO) .

Q. How do fluorine substituents influence the compound’s physicochemical properties?

The trifluoro group enhances lipophilicity (logP ≈ 2.5) and thermal stability (decomposition >200°C). Fluorine’s electron-withdrawing effect lowers the HOMO-LUMO gap, increasing reactivity in electrophilic substitutions. Solubility is limited in water (<0.1 mg/mL) but improves in DMSO or DMF .

Advanced Research Questions

Q. What experimental designs are recommended for evaluating the biological activity of this compound?

  • Antimicrobial Assays : Use broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent controls.
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to determine IC50_{50} values.
  • Mechanistic Studies : Molecular docking (AutoDock Vina) against enzyme targets (e.g., DNA gyrase) to predict binding affinities .

Q. How can computational chemistry elucidate the electronic effects of fluorine substitution in this compound?

Density functional theory (DFT) calculations (B3LYP/6-31G*) reveal charge distribution and frontier molecular orbitals. Fluorine atoms induce a dipole moment (~3.5 D) and stabilize the imine bond via resonance. Comparative studies with non-fluorinated analogs show reduced electron density at the phenolic oxygen, affecting hydrogen-bonding capacity .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Batch Variability : Ensure synthetic consistency via HPLC purity checks (>98%).
  • Assay Conditions : Standardize protocols (e.g., pH, incubation time) and validate with reference compounds.
  • Statistical Analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance (p < 0.05) .

Q. How does this compound interact with environmental systems, such as microbial degradation pathways?

Cometabolism studies with Ralstonia sp. FD-1 show partial degradation under aerobic conditions. LC-MS/MS identifies intermediates like 2,3,4-trifluorophenol. Degradation rates (t1/2_{1/2} ≈ 48 hours) depend on pH (optimal 7.0) and co-substrates (e.g., glucose) .

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